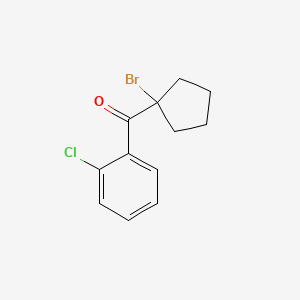

(1-Bromocyclopentyl)(2-chlorophenyl)methanone

Description

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is an organic compound with the molecular formula C12H12BrClO. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the presence of a bromocyclopentyl group and a chlorophenyl group attached to a methanone moiety.

Properties

IUPAC Name |

(1-bromocyclopentyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNLGGCSRULIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986677 | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6740-86-9 | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6740-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromocyclopentyl-o-chlorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Bromocyclopentyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclopentyl-o-chlorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is the most widely documented method for synthesizing (1-bromocyclopentyl)(2-chlorophenyl)methanone. This electrophilic aromatic substitution reaction involves the acylation of 2-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride ($$ \text{AlCl}_3 $$).

The mechanism proceeds via the formation of an acylium ion intermediate, which is generated by the interaction of the acyl chloride with $$ \text{AlCl}_3 $$. This electrophile attacks the electron-rich aromatic ring of 2-chlorobenzene, leading to the formation of the ketone product. Key advantages of this method include high regioselectivity and compatibility with halogenated substrates.

Experimental Procedure and Optimization

In a representative synthesis, 1-bromocyclopentanecarbonyl chloride (1.2 eq) is gradually added to a mixture of 2-chlorobenzene (1.0 eq) and $$ \text{AlCl}_3 $$ (1.5 eq) in anhydrous dichloromethane at 0–5°C. The reaction is stirred for 12 hours under nitrogen, followed by quenching with ice-cold water. The organic layer is extracted, dried over sodium sulfate, and purified via column chromatography (hexane:ethyl acetate, 9:1) to yield the product as a pale-yellow solid.

Table 1: Friedel-Crafts Acylation Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Catalyst | $$ \text{AlCl}_3 $$ (1.5 eq) | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Reaction Time | 12 hours | |

| Yield | 68–72% | |

| Purity (HPLC) | >95% |

Limitations of this method include the moisture sensitivity of $$ \text{AlCl}_3 $$ and the potential for polysubstitution on the aromatic ring.

Grignard Reagent Approach for Intermediate Synthesis

Synthesis of (2-Chlorophenyl)cyclopentylmethanone

A critical intermediate in the preparation of this compound is (2-chlorophenyl)cyclopentylmethanone, synthesized via a Grignard reaction. In this step, cyclopentylmagnesium bromide is reacted with 2-chlorobenzonitrile to form the ketone intermediate.

Reaction Scheme:

$$

\text{C}5\text{H}9\text{MgBr} + \text{ClC}6\text{H}4\text{CN} \rightarrow \text{ClC}6\text{H}4\text{C(O)C}5\text{H}9 + \text{MgBrCN}

$$

Deuterated Variant Synthesis

For isotopic labeling applications, deuterated reagents are employed. For example, $$ d9 $$-cyclopentylbromide (120 g) reacts with magnesium turnings (19.4 g) to form a Grignard reagent, which is then quenched with deuterated hydrochloric acid ($$ d1 $$-HCl) in deuterium oxide ($$ \text{D}2\text{O} $$). This method yields $$ d9 $$-(2-chlorophenyl)cyclopentylmethanone, a precursor for deuterated pharmaceuticals.

Bromination Techniques for Final Product Formation

Bromine-Based Bromination

The final step involves bromination of (2-chlorophenyl)cyclopentylmethanone. Traditional methods use elemental bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) under reflux. For instance, treating the intermediate (21 g) with bromine (10 g) in $$ \text{CCl}_4 $$ (80 mL) at 80°C for 2 hours yields the brominated product.

Table 2: Bromination with Elemental Bromine

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | $$ \text{Br}_2 $$ (0.5 eq) | |

| Solvent | $$ \text{CCl}_4 $$ | |

| Temperature | 80°C | |

| Reaction Time | 2 hours | |

| Yield | 85–89% |

Copper(II) Bromide as an Alternative Bromination Agent

Recent advancements highlight the use of copper(II) bromide ($$ \text{CuBr}2 $$) as a safer and more controllable bromination agent. In a modified procedure, (2-chlorophenyl)cyclopentylmethanone (1 g, 4.80 mmol) is treated with $$ \text{CuBr}2 $$ (2.7 g, 12.09 mmol) in ethyl acetate (10 mL) at 80°C for 2.5 hours. This method achieves a 91% yield with reduced handling risks.

Key Advantages of $$ \text{CuBr}_2 $$:

- Eliminates the use of toxic $$ \text{Br}_2 $$.

- Provides better control over reaction stoichiometry.

- Reduces byproduct formation compared to traditional methods.

Catalytic Methods and Innovations

Lewis Acid Catalysts in Acylation

The choice of Lewis acid significantly impacts the efficiency of the Friedel-Crafts acylation. While $$ \text{AlCl}3 $$ remains standard, alternatives like erbium trifluoromethanesulfonate ($$ \text{Er(OTf)}3 $$) have been explored for microwave-assisted reactions, reducing reaction times to under 1 hour.

Solvent-Free and Green Chemistry Approaches

Emerging methodologies emphasize solvent-free conditions. For example, poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid enables Friedel-Crafts reactions under mild, solvent-free conditions, though this has yet to be applied directly to this compound synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Bromination Methods

| Parameter | $$ \text{Br}_2 $$ Method | $$ \text{CuBr}_2 $$ Method |

|---|---|---|

| Yield | 85–89% | 91% |

| Safety | High risk (toxic $$ \text{Br}_2 $$) | Moderate risk |

| Byproducts | Moderate | Minimal |

| Scalability | Industrial-scale | Lab-scale optimized |

The $$ \text{CuBr}2 $$-based method offers superior yield and safety, making it preferable for small-scale pharmaceutical applications. Conversely, the $$ \text{Br}2 $$-method remains viable for bulk synthesis due to established infrastructure.

Scientific Research Applications

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Used in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Bromocyclopentyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methanone group can undergo nucleophilic attack, leading to various biochemical transformations .

Comparison with Similar Compounds

- (1-Bromocyclopentyl)(2-fluorophenyl)methanone

- (1-Bromocyclopentyl)(2-bromophenyl)methanone

- (1-Bromocyclopentyl)(2-iodophenyl)methanone

Comparison: (1-Bromocyclopentyl)(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, affecting its suitability for various applications .

Biological Activity

(1-Bromocyclopentyl)(2-chlorophenyl)methanone is a synthetic compound with notable biological activity, particularly in pharmacological applications. Its molecular formula is CHBrClO, and it has a molecular weight of 287.58 g/mol. This compound is part of a class of halogenated ketones that have garnered interest due to their potential therapeutic properties, particularly as modulators of neurotransmitter receptors.

The compound features a brominated cyclopentyl group and a chlorinated phenyl group, which are critical for its biological activity. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 287.58 g/mol |

| CAS Number | 6740-86-9 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor involved in synaptic plasticity and memory function. Research indicates that compounds with similar structures can act as NMDA receptor antagonists, potentially leading to neuroprotective effects.

Interaction with NMDA Receptors

- Modulation : The compound may inhibit NMDA receptor activity, which has implications for treating neurodegenerative diseases and mood disorders.

- Hydrophobic Interactions : The chlorophenyl group can engage in hydrophobic interactions with the receptor, enhancing binding affinity.

Biological Activity Studies

Recent studies have demonstrated the biological activities associated with this compound, particularly in terms of its neuropharmacological effects.

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels.

- Antidepressant-like Activity : Animal models suggest that administration of this compound may yield antidepressant-like effects, comparable to established treatments.

Case Studies and Research Findings

Several research articles have explored the effects of this compound and related compounds:

- A study published in Molecular Pharmacology highlighted the structural modifications leading to enhanced NMDA receptor inhibition. Compounds similar to this compound exhibited significant inhibition rates, suggesting a promising avenue for drug development targeting glutamatergic systems .

- Another investigation focused on the synthesis and evaluation of derivatives indicated that halogen substitutions (like bromine and chlorine) significantly affect the pharmacological profile of these compounds, enhancing their efficacy as NMDA antagonists .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | NMDA Receptor Inhibition (%) | Notes |

|---|---|---|

| This compound | TBD | Potential neuroprotective effects |

| 2-(2-Chlorophenyl)-2-(ethylamino)cycloheptan-1-one | 101 | Superior NMDA inhibition |

| Ketamine | 91 | Established NMDA antagonist |

Q & A

Q. What are the optimal synthetic routes for (1-bromocyclopentyl)(2-chlorophenyl)methanone, and how can reaction conditions be optimized for yield?

The compound is synthesized via Friedel-Crafts acylation using 2-chlorobenzene and 1-bromocyclopentanecarbonyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key optimizations include:

- Catalyst loading : Excess AlCl₃ (1.1–1.2 equivalents) ensures complete activation of the acyl chloride .

- Temperature : Reaction initiation at 0°C followed by gradual warming to room temperature minimizes side reactions .

- Solvent : Anhydrous chlorinated solvents (e.g., CHCl₃) enhance electrophilicity of the acylating agent . Yields typically exceed 85% with rigorous exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR :

- Aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.10–7.60 ppm, while cyclopentyl protons resonate as multiplets between δ 1.50–2.50 ppm .

- The ketone carbonyl signal is observed at δ ~200 ppm in ¹³C NMR .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Medicinal Chemistry : Serves as an intermediate for bioactive molecules with anti-inflammatory and antineoplastic properties. The bromocyclopentyl group enhances target binding via hydrophobic interactions .

- Materials Science : Incorporated into polymer matrices to improve thermal stability (decomposition temperatures >300°C) and mechanical strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms regioselectivity in derivatives (e.g., verifying bromine positioning) .

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex mixtures, particularly for cyclopentyl proton environments .

- Isotopic Labeling : Use of ¹⁸O-labeled ketones in MS/MS studies clarifies fragmentation pathways .

Q. What strategies improve regioselective functionalization of the bromocyclopentyl moiety in this compound?

- Steric Control : Bulky substituents on the cyclopentyl ring direct electrophilic attacks to less hindered positions .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively replaces bromine with aryl/heteroaryl groups .

- Radical Bromination : UV-initiated N-bromosuccinimide (NBS) reactions modify secondary C-H bonds without affecting the ketone .

Q. How does computational modeling assist in predicting the reactivity and biological interactions of this compound?

- Docking Studies : Identify binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using molecular dynamics simulations .

- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO gaps ~4.5 eV) .

- Solvent Effect Modeling : COSMO-RS simulations optimize reaction conditions by predicting solvation energies in polar aprotic solvents .

Q. What experimental approaches validate the thermal stability enhancement of polymers modified with this compound?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition onset temperatures (e.g., 320°C for polyamide composites) .

- Differential Scanning Calorimetry (DSC) : Measures glass transition temperatures (Tg) to assess polymer chain mobility post-modification .

- Dynamic Mechanical Analysis (DMA) : Evaluates storage modulus changes under thermal stress (e.g., 15% improvement at 150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.